2-(3-Methylpyrrolidin-1-yl)propan-1-ol
Description
2-(3-Methylpyrrolidin-1-yl)propan-1-ol is a pyrrolidine derivative with a propanol side chain. Its structure comprises a five-membered pyrrolidine ring substituted with a methyl group at the 3-position, linked via a nitrogen atom to the second carbon of a propan-1-ol chain. The molecular formula is C₈H₁₇NO, with a calculated molecular weight of 143.2 g/mol. This compound belongs to a class of amino alcohols, which often exhibit versatile chemical and biological properties due to their dual functional groups (amine and alcohol).
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-7-3-4-9(5-7)8(2)6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
WUKOBWICVHGKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-1-yl)propan-1-ol typically involves the reaction of 3-methylpyrrolidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group of 3-methylpyrrolidine.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methylpyrrolidin-1-yl)propan-1-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Methylpyrrolidin-1-yl)propanal or 2-(3-Methylpyrrolidin-1-yl)propanone.
Reduction: Formation of 2-(3-Methylpyrrolidin-1-yl)propanamine.
Substitution: Formation of 2-(3-Methylpyrrolidin-1-yl)propyl halides or esters.
Scientific Research Applications
2-(3-Methylpyrrolidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2,5-Dimethyl-pyrrol-1-yl)-propan-1-ol
- Molecular Formula: C₉H₁₅NO
- Molecular Weight : 153.1 g/mol
- Structural Differences: The pyrrolidine ring is substituted with methyl groups at the 2- and 5-positions, compared to the 3-methyl substitution in the target compound. The propanol chain is attached to the pyrrolidine nitrogen at the 3-position, whereas the target compound links the propanol to the 2-position.
3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol
- Molecular Formula : C₈H₁₈N₂O
- Molecular Weight : 158.25 g/mol
- Structural Differences: The pyrrolidine ring includes an aminomethyl (-CH₂NH₂) substituent at the 2-position, contrasting with the 3-methyl group in the target compound.
- Applications: Aminomethyl-substituted pyrrolidine derivatives are often intermediates in drug synthesis, particularly for neurological or antimicrobial agents .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.3 g/mol
- Structural Differences: Features a toluene-derived aromatic ring (3-tolyl) instead of a pyrrolidine ring. The propanol chain is branched with two methyl groups at the 2-position.
Data Table: Comparative Analysis of Structural and Molecular Properties
*Calculated based on IUPAC nomenclature and atomic mass tables.
Research Findings and Implications
- Biochemical Screening: The compound 3-(2,5-dimethyl-pyrrol-1-yl)-propan-1-ol was identified in high-throughput activity screening for CtFDO, highlighting the relevance of pyrrolidine-propanol derivatives in studying oxidoreductase mechanisms .
- Safety Protocols: While 2-(3-Methylpyrrolidin-1-yl)propan-1-ol lacks explicit safety data, the IFRA standards for 2,2-Dimethyl-3-(3-tolyl)propan-1-ol underscore the importance of rigorous toxicological profiling for propanol derivatives in consumer products .
- Synthetic Utility: The aminomethyl variant (C₈H₁₈N₂O) demonstrates how substituent modifications can tailor reactivity for targeted drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
